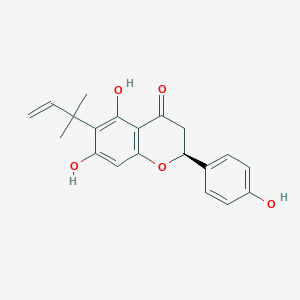
(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone
説明
“(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” is a type of flavanone, a subclass of chemical entities . It is a chemical compound found in the taxon Monotes engleri . The compound has a mass of 370.141638424 dalton .
Synthesis Analysis
The synthesis of flavanones like “(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” is a complex process. A review article on natural and synthetic flavonoid derivatives as potential tyrosinase inhibitors provides some insights into the synthesis process .Molecular Structure Analysis
The molecular structure of this flavanone is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 . The chemical formula is C₂₁H₂₂O₆ . The compound has a canonical SMILES representation asO=C1C2=C (O)C (=C (O)C=C2OC (C3=CC=C (O)C (OC)=C3)C1)C (C=C) (C)C . Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” include a net charge of 0, an average mass of 356.374, and a mono-isotopic mass of 356.12599 .科学的研究の応用
Tyrosinase Inhibition
(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone, a prenylated flavanone, exhibits inhibitory effects on tyrosinase activity. This was demonstrated in a study where compounds from Dalea boliviana roots were evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin synthesis, suggesting potential applications in skin pigmentation disorders or cosmetic products (Peralta, Ortega, Agnese, & Cabrera, 2011).
Antimicrobial Activity
Research on prenylated flavanones from Eriosema chinense roots has demonstrated antimicrobial activity against yeast, gram-positive and gram-negative bacteria. The presence of free phenolic OH groups and lipophilic prenyl groups in these compounds are crucial for potent antimicrobial properties (Thongnest, Lhinhatrakool, Wetprasit, Sutthivaiyakit, & Sutthivaiyakit, 2013).
Antioxidant Properties
Compounds isolated from Eriosema chinense, including prenylated flavanones, have shown strong radical scavenging properties. The study suggests that the antioxidant activity is primarily due to the presence of free phenolic OH groups (Thongnest et al., 2013).
Cytotoxic Effects
Several prenylated flavanones isolated from plants like Monotes engleri have displayed cytotoxic activity against various human cancer cell lines. This indicates potential research avenues in cancer treatment (Seo et al., 1997).
Anti-inflammatory Properties
Prenylated flavanones from plants such as Tephrosia pulcherrima have been studied for their antimicrobial properties. Additionally, their structure and potential anti-inflammatory activities have been highlighted in various studies, suggesting their potential use in treating inflammatory diseases (Ganapaty, Srilakshmi, Pannakal, & Laatsch, 2008).
Staphylococcus Aureus Inhibition
Novel synthesized flavanones bearing iso-pentenyl side chains have shown inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains, indicating potential applications in antibacterial therapies (Xu, Li, He, Zhao, & Huo, 2013).
作用機序
Flavanones like “(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” have been found to exhibit neuroprotective effects . They have been tested in an in vitro pre-clinical Alzheimer’s Disease model, where they showed a neuroprotective effect against 3xTg-AD ACM . The flavonoid-mediated regulation of GSK-3β-mediated tau phosphorylation has been reported .
将来の方向性
特性
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-20(2,3)18-14(23)10-16-17(19(18)24)13(22)9-15(25-16)11-5-7-12(21)8-6-11/h4-8,10,15,21,23-24H,1,9H2,2-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOWEQNADRJYIA-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



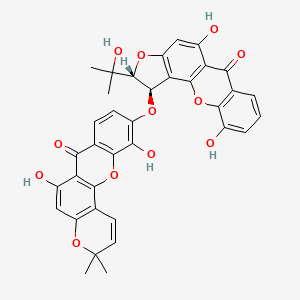
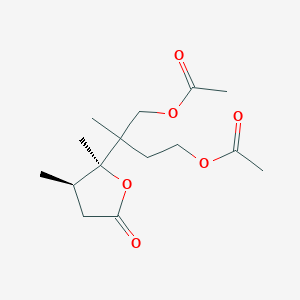


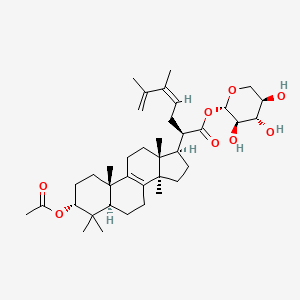
![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)
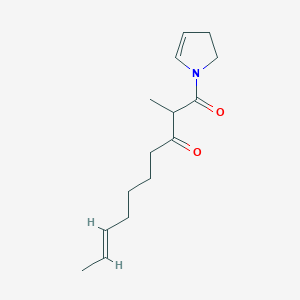
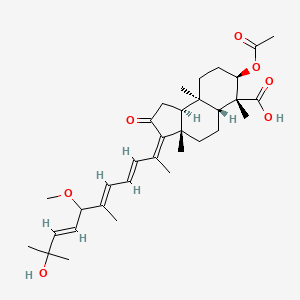
![4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B1246084.png)

![Calixresorc[4]arene](/img/structure/B1246087.png)


